Lipophilicity (LogP) Differentiation: Ortho-Methyl vs. Unsubstituted Benzyl Analog
The target compound exhibits a predicted ACD/LogP of 4.92, which is 0.46 units higher than the unsubstituted benzyl analog (LogP 4.46) . The para-methyl analog shares an identical LogP of 4.92, but differs in the positional substitution pattern on the aromatic ring .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP 4.92 |
| Comparator Or Baseline | Unsubstituted benzyl analog (CAS 118647-00-0): ACD/LogP 4.46 |
| Quantified Difference | ΔLogP = +0.46 (Target compound is more lipophilic) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction |
Why This Matters
Higher lipophilicity can significantly impact membrane permeability, distribution, and non-specific binding, making the target compound distinct from its unsubstituted analog for assays requiring specific lipophilicity ranges.
